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Compound of Interest

Compound Name: PI5P4Ks-IN-1

Cat. No.: B12410290

An Objective Comparison of PI5P4Ks-IN-1 and Other PI5P4K Inhibitors

This guide provides a comprehensive comparison of PI5P4Ks-IN-1 with other notable pan- and
isoform-selective inhibitors of the Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) family. It
is designed for researchers, scientists, and drug development professionals to facilitate the
selection of appropriate chemical probes for investigating the roles of PI5P4K isoforms in
health and disease.

Introduction to the PI5SP4K Family

The PI5P4K family consists of three lipid kinase isoforms—PI5P4Ka, PI5SP4K[3, and PI5P4Ky—
encoded by the PIP4K2A, PIP4K2B, and PIP4K2C genes, respectively.[1] These enzymes play
a crucial role in phosphoinositide metabolism by catalyzing the phosphorylation of
phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate
(P1(4,5)P2).[1][2] PI(4,5)P2 is a vital second messenger that serves as a substrate for enzymes
like phospholipase C (PLC) and Class | PI3-Kinase (PI3K), thereby influencing numerous
cellular processes including cell growth, survival, and metabolism.[2] Dysregulation of PI5P4K
activity is implicated in various diseases, including cancer, metabolic disorders, and
neurodegenerative diseases, making these kinases attractive therapeutic targets.[2]

The PI5P4K Signaling Network

PI5P4K activity is integrated into broader cellular signaling networks. Notably, the PI5P4K
pathway intersects with the Hippo signaling pathway, a critical regulator of organ size and cell
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proliferation. The core Hippo kinases MST1/2 can phosphorylate and inhibit PI5SP4Ks.
Conversely, the substrate of PI5P4Ks, PI5P, can bind to the Hippo pathway component MOB1,
enhancing its interaction with LATS kinases to activate the pathway. This crosstalk highlights
the complex regulatory mechanisms governing cell growth and suggests that targeting
PI5P4Ks could be a strategy to modulate Hippo signaling in cancers where it is dysregulated.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12410290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Cell Membrane

B ————----—-———————————————-1

Substrate Binds to
Hippo Pathway Crosstalk
RIS MST1/2 MOB1
(0, B, Y)
I
|
|
|
Ehhances
| o
In;eractlon
|
Substrate Substrate Inhibition
Downstream Signaling
—
YAP
(Cytoplasm)
I
|
|
il“ranslocation
|
\ 4
DAG / IP3 PI(3,4,5)P3 (NJQ':US)
PKC / Caz* Signaling

Click to download full resolution via product page

Caption: PI5P4K signaling and its crosstalk with the Hippo pathway.
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Performance Comparison of PI5SP4K Inhibitors

A diverse toolkit of small molecule inhibitors has been developed to target the PI5SP4K family.
These range from pan-inhibitors that target all three isoforms to highly selective compounds
that allow for the dissection of individual isoform functions. PI5P4Ks-IN-1 is an active
compound reported to have no detectable inhibition of the PI5SP4Ka or PISP4K[ isoforms,
suggesting selectivity for PI5SP4Ky. The table below summarizes the quantitative data for

PI5P4Ks-IN-1 and other key inhibitors.
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. PISP4Ka PI5P4Kp PISP4Ky Reference(s
Inhibitor Type
Potency Potency Potency )
) No detectable  No detectable  Active (IC50
PI5P4Ks-IN-1  y-selective o o N
inhibition inhibition not specified)
PI5P4Ks-IN-2  y-selective pIC50 < 4.3 pIC50 < 4.6 pIC50 =6.2
ARUK200160 _
. y-selective - - Kd=7.1nM
y-selective IC50 = 2-3
NIH-12848 _ - -
(Allosteric) Y
PI5P4K-A-IN-  y-selective
_ IC50>30puM KD >30uM KD = 68 nM
2 (Cpd 40) (Allosteric)
Pan-inhibitor IC50 =190 Potent Potent
THZ-P1-2 o o
(Covalent) nM Inhibition Inhibition
I 22%
PI5P4Ks-IN-3  Pan-inhibitor IC50=1.3 IC50=9.9 o
inhibition @ 1
(Cpd 30) (Covalent) uM Y
Y
o IC50 = 270 IC50=1.7
CVM-05-002 Pan-inhibitor -
nM pM
ARUK200714 _
. o/y-selective pIC50 =7.3 - pIC50 =8.1
PI5P4Ka-IN-1 ) IC50=94
o/B-selective IC50 =2 uM -
(Cpd 13) UM
PI5SP4K-[B-IN- , IC50 =0.80
B-selective - -
1 pM

Note: pIC50 is the negative logarithm of the IC50 value; a higher value indicates greater

potency. "-" indicates data was not available in the reviewed sources.

Experimental Protocols and Workflows
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The characterization of PI5SP4K inhibitors involves a cascade of biochemical and cellular
assays to determine potency, selectivity, and cellular target engagement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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